

CAS registry number 640-19-7 properties and hazards

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Compound of Interest

Compound Name: **Fluoroacetamide**

Cat. No.: **B1672904**

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An In-depth Technical Guide to the Properties and Hazards of **Fluoroacetamide** (CAS Registry Number 640-19-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetamide (CAS RN 640-19-7) is a highly toxic organofluorine compound.^[1] This document provides a comprehensive technical overview of its chemical and physical properties, toxicological hazards, and the biochemical mechanism underlying its toxicity. The information is intended for researchers, scientists, and drug development professionals who may encounter this compound. All quantitative data are presented in structured tables for clarity. Detailed descriptions of its metabolic fate and mechanism of action are included, alongside illustrative diagrams of the key biochemical pathway and a representative analytical workflow.

Chemical and Physical Properties

Fluoroacetamide is a colorless, crystalline solid.^{[2][3]} It is odorless and tasteless, which contributes to its hazard potential.^[2] The fundamental physical and chemical properties of **fluoroacetamide** are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C ₂ H ₄ FNO	[4]
Molecular Weight	77.06 g/mol	[5][6]
Appearance	Colorless crystalline powder	[3][7]
Melting Point	106-108 °C	[2]
Boiling Point	259.0 ± 10.0 °C (Predicted)	[2]
Density	1.1170 g/cm ³ (Estimate)	[2]
Solubility	Soluble in DMSO, slightly soluble in Methanol.	[2]
pKa	14.60 ± 0.40 (Predicted)	[2]
Stability	Stable under normal temperatures and pressures.	[2]

Hazards and Toxicology

Fluoroacetamide is classified as a highly toxic substance and poses a significant health risk. [3][8] It is fatal if swallowed and toxic in contact with skin.[9] The major hazards are associated with its potent metabolic toxicity.

GHS Hazard Classification

Hazard Class	Category
Acute Toxicity, Oral	Category 1
Acute Toxicity, Dermal	Category 2

Quantitative Toxicity Data

The toxicity of **fluoroacetamide** has been evaluated in various animal models. A summary of the available acute toxicity data is presented in Table 2. The probable oral lethal dose in humans is estimated to be less than 5 mg/kg.[1][8]

Species	Route of Administration	LD50/LC50	Reference
Human	Oral (LD ₅₀)	2 mg/kg	[10]
Rat	Oral (LD ₅₀)	5.75 mg/kg	[10]
Rat	Dermal (LD ₅₀)	80 mg/kg	[10]
Rat	Intraperitoneal (LD ₅₀)	12 mg/kg	[10]
Rat (male)	Inhalation (4h LC ₅₀)	136.6 mg/m ³	[11] [12]
Rat (female)	Inhalation (4h LC ₅₀)	144.5 mg/m ³	[11] [12]
Mouse	Oral (LD ₅₀)	25 mg/kg	[7] [10]
Mouse	Inhalation (LC ₅₀)	550 mg/m ³	[7]
Mouse	Dermal (LD ₅₀)	34 mg/kg	[10]
Mouse	Intraperitoneal (LD ₅₀)	85 mg/kg	[2]

Health Effects and Symptoms of Exposure

Exposure to **fluoroacetamide** can lead to severe and potentially fatal health effects. The onset of symptoms may be delayed for 30 minutes to as long as 20 hours after exposure.[\[3\]](#)[\[8\]](#)

Acute Effects:

- Gastrointestinal: Nausea and vomiting.[\[8\]](#)
- Neurological: Convulsions, tremors, and coma.[\[2\]](#)[\[8\]](#)
- Cardiovascular: Ventricular fibrillation and heart failure.[\[3\]](#)[\[7\]](#)[\[8\]](#)
- Respiratory: Respiratory depression or arrest.[\[8\]](#)
- Other: Cyanosis (a bluish discoloration of the skin).[\[3\]](#)[\[8\]](#)

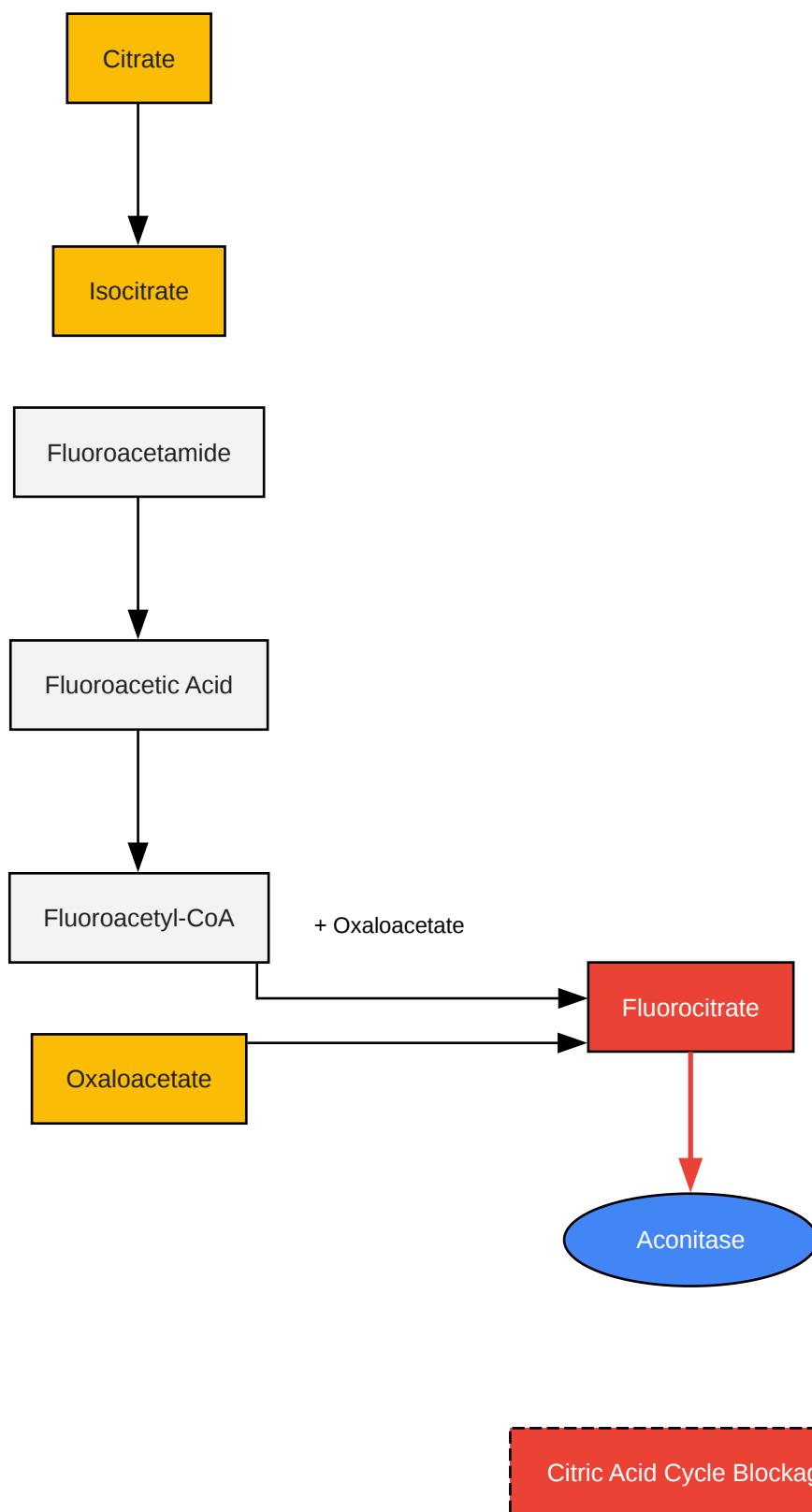
Chronic Effects:

- Repeated or long-term exposure may lead to cumulative health effects, with some evidence suggesting potential for kidney disease.[9]
- Animal studies have indicated possible adverse reproductive or developmental effects.[7]

Mechanism of Action: The "Lethal Synthesis"

The extreme toxicity of **fluoroacetamide** is a result of a process termed "lethal synthesis".[4] In the body, **fluoroacetamide** is metabolized to fluoroacetic acid.[5][9] Fluoroacetic acid is then converted to fluoroacetyl-CoA, which subsequently condenses with oxaloacetate to form fluorocitrate.[4]

Fluorocitrate is a potent inhibitor of the enzyme aconitase, a critical component of the citric acid (Krebs) cycle.[4][13] Aconitase catalyzes the isomerization of citrate to isocitrate.[13] By inhibiting aconitase, fluorocitrate effectively blocks the citric acid cycle, leading to a halt in cellular respiration and energy production.[4] This results in a rapid depletion of ATP and the accumulation of citrate within the cells, ultimately causing cell death. The heart and central nervous system are particularly vulnerable to this disruption of oxidative energy metabolism. [11]



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Caption: Biochemical pathway of **Fluoroacetamide** toxicity.

Experimental Protocols

Synthesis

Fluoroacetamide can be synthesized via a halogen exchange reaction. A common method involves the reaction of α -chloroacetamide with potassium fluoride in a solvent such as tetrachloroethylene at an elevated temperature (around 116 °C).[4][9]

Analytical Detection

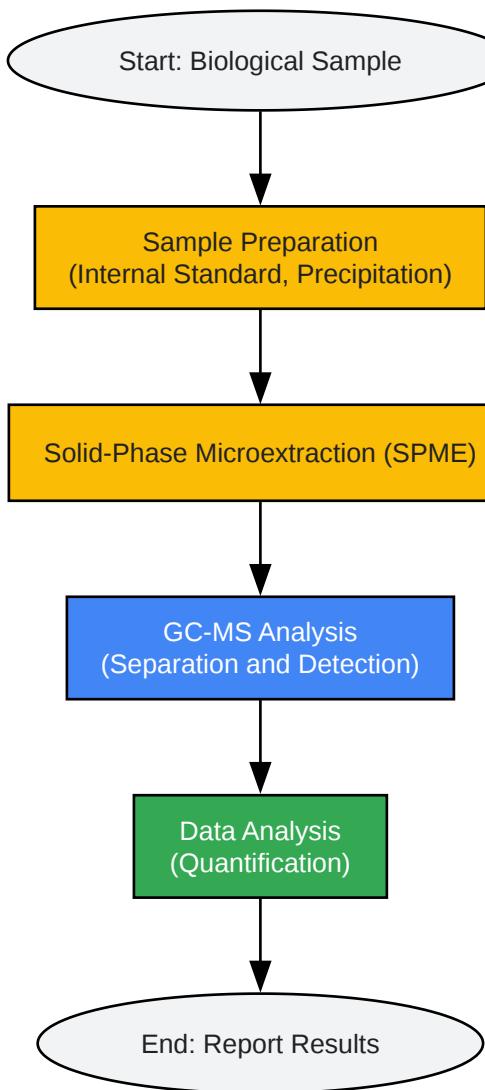
Several analytical methods are available for the detection and quantification of **fluoroacetamide** in various matrices, including biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed techniques.[2]

4.2.1. Representative GC-MS Protocol for Biological Samples

This protocol is a generalized procedure based on published methods.[8]

- Sample Preparation:
 - To a known volume of the biological sample (e.g., blood, urine), add a suitable internal standard (e.g., acetamide).
 - Perform a protein precipitation step if necessary (e.g., with acetonitrile).
 - Centrifuge the sample to pellet the precipitated proteins.
- Solid-Phase Microextraction (SPME):
 - Immerse a polydimethylsiloxane (PDMS) coated SPME fiber into the supernatant.
 - Incubate at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 25 minutes) to allow for the extraction of **fluoroacetamide** onto the fiber. The addition of a salt like tetraethylammonium bromide can enhance extraction efficiency.[8]
- GC-MS Analysis:

- Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph.
- Separate the components on a suitable capillary column (e.g., HP-PLOT Q).
- Detect and quantify the analytes using a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.



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Caption: A typical analytical workflow for **Fluoroacetamide** detection.

Safety and Handling

Due to its extreme toxicity, strict safety precautions must be observed when handling **fluoroacetamide**.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves, safety goggles, and a lab coat.[14][15]
- Ventilation: Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[14]
- Handling: Avoid all personal contact, including inhalation and skin contact.[9] Wash hands thoroughly after handling.[14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[14] It should be stored in a locked poison room or an area accessible only to authorized personnel.[14][15]
- Spills: In case of a spill, evacuate the area. Avoid generating dust. Clean up spills immediately using appropriate absorbent materials and dispose of waste in a suitable container.[14]

First Aid Measures

- Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.[14]
- Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[14][15]
- Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[14]
- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Note: There is no specific antidote for **fluoroacetamide** poisoning.[8] Treatment is primarily supportive.

Regulatory Information

Fluoroacetamide is subject to stringent regulations in many countries due to its high toxicity. [16] Its use as a rodenticide and insecticide is either banned or severely restricted.[4][16] It is listed as a hazardous substance by multiple regulatory bodies.

Conclusion

Fluoroacetamide is a highly hazardous compound with potent metabolic toxicity. A thorough understanding of its properties, hazards, and mechanism of action is crucial for safe handling and for the development of potential countermeasures in case of exposure. The information presented in this guide is intended to provide researchers and professionals with the necessary knowledge to work with or be aware of this substance responsibly.

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